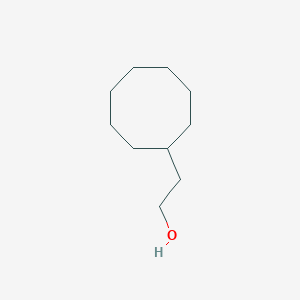
2-Cyclooctylethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclooctylethan-1-ol is an organic compound with the molecular formula C10H20O It is a primary alcohol featuring a cyclooctyl group attached to an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
2-Cyclooctylethan-1-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of cyclooctanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.
Another method involves the reduction of cyclooctyl ethyl ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with palladium or platinum catalysts. The reaction conditions are optimized to achieve high yields and purity, with temperatures maintained between 40°C and 60°C and hydrogen pressures around 3-10 atm.
化学反应分析
Types of Reactions
2-Cyclooctylethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-cyclooctylethanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to 2-cyclooctylethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides or esters.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF at 0°C to room temperature.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.
Major Products
Oxidation: 2-Cyclooctylethanal
Reduction: 2-Cyclooctylethane
Substitution: 2-Cyclooctylethyl chloride or 2-Cyclooctylethyl acetate
科学研究应用
2-Cyclooctylethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have shown potential in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents. Its derivatives may possess antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-Cyclooctylethan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
2-Cyclohexylethanol: Similar in structure but with a six-membered ring instead of an eight-membered ring. It has different physical and chemical properties due to the ring size.
2-Cyclopentylethanol: Contains a five-membered ring, leading to distinct reactivity and applications.
2-Cycloheptylethanol: Features a seven-membered ring, offering a different steric environment and reactivity.
Uniqueness
2-Cyclooctylethan-1-ol is unique due to its eight-membered ring, which provides a larger steric environment compared to its smaller ring analogs. This can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for specific applications where larger ring systems are advantageous.
属性
分子式 |
C10H20O |
|---|---|
分子量 |
156.26 g/mol |
IUPAC 名称 |
2-cyclooctylethanol |
InChI |
InChI=1S/C10H20O/c11-9-8-10-6-4-2-1-3-5-7-10/h10-11H,1-9H2 |
InChI 键 |
RKASTVFCFAUCIG-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CCC1)CCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

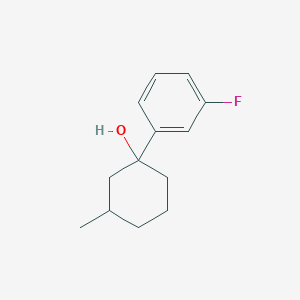
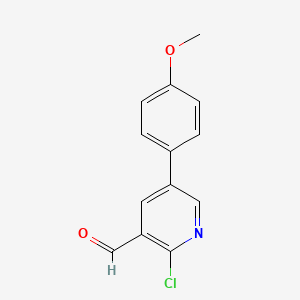



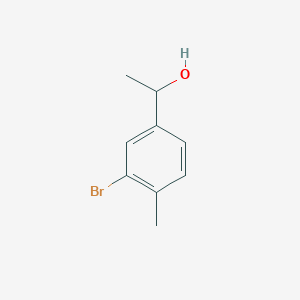


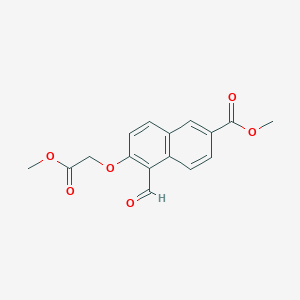

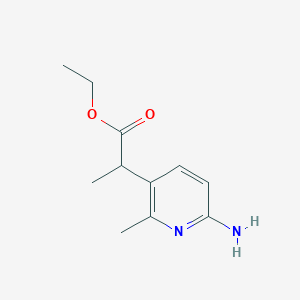
![Ethyl 1-[(E)-benzylideneamino]cyclopropane-1-carboxylate](/img/structure/B8598034.png)

